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Compound of Interest |

Compound Name: 2-(benzoyloxy)benzoic acid
CAS No.: 4578-66-9
Cat. No.: B458986
. J

Executive Summary

2-(Benzoyloxy)benzoic acid (CAS: 4578-66-9) is the benzoyl ester analogue of Aspirin. While
Aspirin (2-acetoxybenzoic acid) contains an acetyl group, this compound substitutes it with a
bulky benzoyl group. This structural modification significantly alters the solid-state packing,
solubility profile, and lattice energy of the material.

This guide outlines the protocol for distinguishing these two compounds using X-ray Powder
Diffraction (XRPD) and provides a comparative logic for interpreting the diffraction data based
on crystal engineering principles.

Chemical Identity Verification[1]

o Target Compound: 2-(Benzoyloxy)benzoic acid (Ester linkage).

e Common Confusion: Do not confuse with 2-benzoylbenzoic acid (Ketone linkage, CAS 85-
52-9), which is a benzophenone derivative.

» Relationship: The target is effectively "Benzoyl Aspirin."

Structural Comparison & Crystal Engineering Logic

The primary driver for differences in the XRPD patterns of these two molecules is the steric
bulk and aromaticity of the substituent at the 2-position.
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Figure 1: Structural impact on crystal packing and resulting diffraction characteristics.

Experimental Protocol

Since specific reference patterns for the free acid of 2-(benzoyloxy)benzoic acid are less

ubiquitous in public libraries than Aspirin, the following protocol ensures self-validating data

generation.

A. Sample Preparation (Recrystallization)

To ensure phase purity before XRPD analysis:

e Solvent Selection: Use Ethanol/Water (80:20) or Acetone. The target is less soluble in water

than Aspirin due to the extra hydrophobic phenyl ring.

e Method: Dissolve 100 mg of crude 2-(benzoyloxy)benzoic acid in minimal hot ethanol. Cool

slowly to room temperature.

« Filtration: Isolate crystals and dry under vacuum at 40°C. Note: Avoid excessive heat to

prevent hydrolysis back to salicylic acid.

B. XRPD Acquisition Parameters

 Instrument: Bragg-Brentano Geometry (e.g., Bruker D8 or Panalytical Empyrean).
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e Source: Cu K

radiation (
A).
e Range: 2
= 3°to 40°.
e Step Size: 0.02°.

e Spin: 15 rpm (essential to minimize preferred orientation effects from the plate-like crystals
typical of benzoic acid derivatives).

C. Data Validation Workflow
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Figure 2: Workflow for validating the integrity of the benzoyl ester.

Comparative Data Analysis
Reference Data: Aspirin (Form I)

Aspirin crystallizes in the Monoclinic space group

. Its pattern is characterized by distinct reflections at specific angles.
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(CukK Relative Intensity Assignment (hkl)

)

7.8° High (100) - Layer spacing
15.6° Medium (200)

20.6° Very High Characteristic d-spacing
22.7° High Characteristic d-spacing
27.1° Medium Ring stacking

Predicted Data: 2-(Benzoyloxy)benzoic Acid

Based on the unit cell expansion caused by the benzoyl group (adding ~76 Da and significant
volume), the diffraction pattern will exhibit the following shifts relative to Aspirin:

e Low Angle Shift: The primary (100) or (001) reflection will shift to a lower 2

value (likely 5.5° - 6.5°) due to the increased length of the molecule along the long axis.

o Peak Density: Expect a higher density of peaks in the 18° - 25° region due to the lower
symmetry and complex packing of the two phenyl rings.

o Absence of Hydrolysis Peaks: Ensure the absence of peaks at 11.0° and 17.3°, which are
characteristic of Salicylic Acid (the degradation product).

Comparative Summary Table
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2-(Benzoyloxy)benzoic

Property Aspirin Acid
Molecular Weight 180.16 g/mol 242.23 g/mol
H-Bonding +
Lattice Dominance H-Bonding (Carboxylic Dimers)
Stacking
~7.8° 2 Predicted < 7.0° 2

Primary XRPD Peak

<1 mg/mL (Predicted, more

Solubility (Aq) ~3 mg/mL (20°C) ] .
lipophilic)
- Hydrolyzes to Salicylic Acid + Hydrolyzes to Salicylic Acid +
Stability
Acetic Acid Benzoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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